4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a hydrazineyl group at the 4-position and a p-tolyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of a pyrazolo[3,4-d]pyrimidine precursor with hydrazine hydrate. One common method involves refluxing a solution of the precursor in dimethylformamide (DMF) with hydrazine hydrate for several hours. The reaction mixture is then cooled, and the precipitate is collected by filtration and washed with ethanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazineyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyrazolo[3,4-d]pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of enzymes such as epidermal growth factor receptor tyrosine kinase (EGFR-TK), leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s hydrazineyl group can also form reactive intermediates that interact with cellular components, contributing to its biological activity .
Comparison with Similar Compounds
4-Hydrazineyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring.
Pyrimidine derivatives: Compounds such as 2,4,6-trisubstituted pyrimidines exhibit similar biological activities but have a different core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds .
Properties
CAS No. |
650628-55-0 |
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Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H12N6/c1-8-2-4-9(5-3-8)18-12-10(6-16-18)11(17-13)14-7-15-12/h2-7H,13H2,1H3,(H,14,15,17) |
InChI Key |
GVPJRVBQDVTETN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN |
Origin of Product |
United States |
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